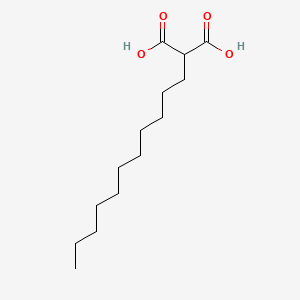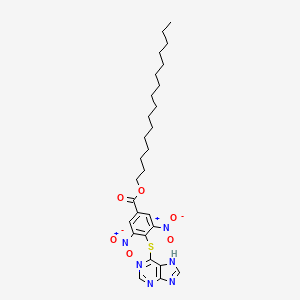
Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate is a complex organic compound with the molecular formula C28H38N6O6S It is characterized by the presence of a hexadecyl chain, dinitro groups, and a purinylsulfanyl moiety attached to a benzoate core
Preparation Methods
The synthesis of Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate involves multiple steps, typically starting with the preparation of the benzoate core, followed by the introduction of the dinitro groups and the purinylsulfanyl moiety. The hexadecyl chain is then attached to complete the synthesis. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate can undergo various chemical reactions, including:
Oxidation: The dinitro groups can be further oxidized under specific conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The purinylsulfanyl moiety can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. Major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate has several scientific research applications:
Chemistry: It can be used as a precursor for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate involves its interaction with molecular targets such as enzymes or receptors. The dinitro groups and purinylsulfanyl moiety play a crucial role in these interactions, potentially affecting the activity of the target molecules. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate can be compared with similar compounds such as:
- Hexadecyl 3,5-dinitro-2-(7H-purin-6-ylsulfanyl)benzoate
- Hexadecyl 3,5-di-tert-butyl-4-hydroxybenzoate These compounds share some structural similarities but differ in specific functional groups or substituents, which can affect their chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.
Properties
CAS No. |
59921-67-4 |
|---|---|
Molecular Formula |
C28H38N6O6S |
Molecular Weight |
586.7 g/mol |
IUPAC Name |
hexadecyl 3,5-dinitro-4-(7H-purin-6-ylsulfanyl)benzoate |
InChI |
InChI=1S/C28H38N6O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-40-28(35)21-17-22(33(36)37)25(23(18-21)34(38)39)41-27-24-26(30-19-29-24)31-20-32-27/h17-20H,2-16H2,1H3,(H,29,30,31,32) |
InChI Key |
HIDUXCQHZFYSHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])SC2=NC=NC3=C2NC=N3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzenepropanenitrile, a-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethoxy-](/img/structure/B13998306.png)

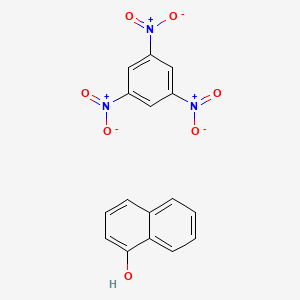
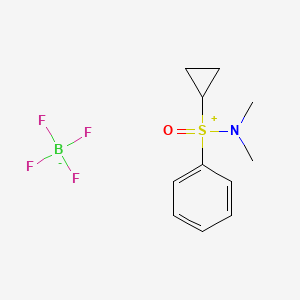

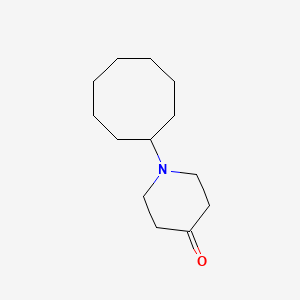
![n-(1,3-Benzodioxol-5-ylmethyl)-2,2,2-trifluoro-n-[2-(4-hydroxyphenyl)ethyl]acetamide](/img/structure/B13998321.png)
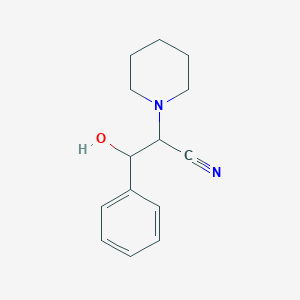
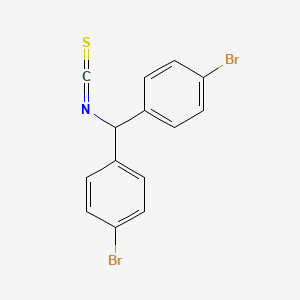
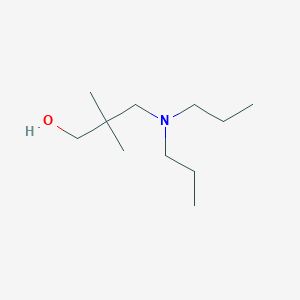
![{4-[(e)-Phenyldiazenyl]phenyl}arsonic acid](/img/structure/B13998339.png)

